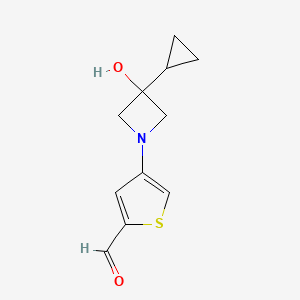
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₃NO₂S It features a thiophene ring substituted with a cyclopropyl-hydroxyazetidinyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control .
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carboxylic acid
- 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-methanol
- 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-bromide
Uniqueness
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Biological Activity
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H13NO2S
- Molecular Weight: 223.29 g/mol
- CAS Number: 1858824-50-6
The compound features a thiophene ring and an azetidine moiety, which may influence its biological reactivity and interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections summarize key findings related to its activity.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds structurally similar to this compound. For example, compounds with thiophene rings have shown significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the thiophene moiety can enhance the antiproliferative effects.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A431 |
| Compound B | 1.98 ± 1.22 | HT29 |
These results suggest that the presence of specific functional groups can significantly impact the anticancer properties of thiophene derivatives, indicating that further exploration of this compound's analogs could yield promising therapeutic candidates.
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the aldehyde group may participate in nucleophilic reactions with cellular targets, leading to modifications in protein function or DNA interactions.
Case Study 1: Anticancer Screening
A study conducted on a series of thiophene derivatives, including analogs of this compound, demonstrated significant growth inhibition in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study utilized both in vitro assays and molecular docking simulations to assess binding affinities to key proteins involved in cancer progression.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds suggested that modifications to the azetidine ring could enhance protective effects against neurodegenerative diseases. The study indicated potential interactions with neurotransmitter systems, warranting further exploration into the neuropharmacological applications of this compound.
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
4-(3-cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2S/c13-4-10-3-9(5-15-10)12-6-11(14,7-12)8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
InChI Key |
JCOGHRMVVDFHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CN(C2)C3=CSC(=C3)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















